(2R,4R)-4-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a methyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is known for its applications in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-methylpyrrolidine-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including amino protection, intramolecular ring closing, decarboxylation, esterification, selective carbonyl reduction, and nucleophilic substitution, to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process emphasizes high yield, cost-effectiveness, and environmental friendliness. The use of protecting groups and selective reactions ensures the production of the desired stereoisomer with high purity .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2R,4R)-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or inhibitor, depending on the context. For example, it may inhibit the NADPH-oxidase dependent ROS system, affecting oxidative stress pathways . The precise molecular targets and pathways vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid: Another chiral compound with similar structural features but different functional groups.
(2R,4R)-4-Methylpiperidine-2-carboxylic acid: A closely related compound with a piperidine ring instead of a pyrrolidine ring
Uniqueness
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds .
Properties
Molecular Formula |
C6H11NO2 |
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Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
KKJQZEWNZXRJFG-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC1)C(=O)O |
Canonical SMILES |
CC1CC(NC1)C(=O)O |
Origin of Product |
United States |
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